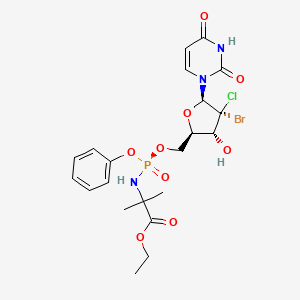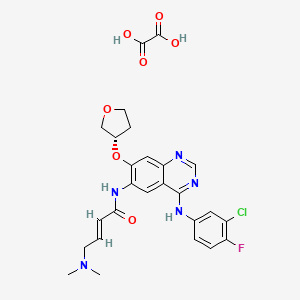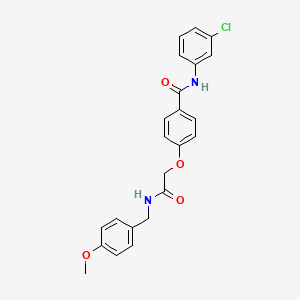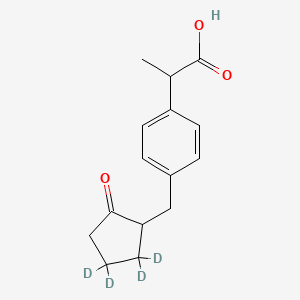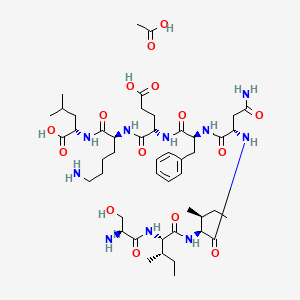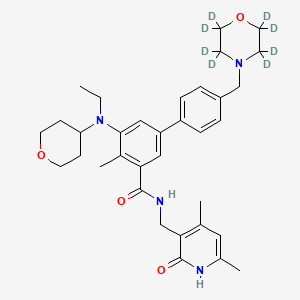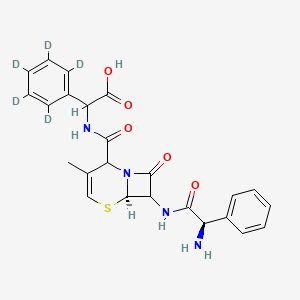
D-(-)-2-Phenylglycine cephalexinate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(-)-2-Phenylglycine cephalexinate-d5 is a compound that combines D-(-)-2-Phenylglycine with cephalexin, a widely used antibiotic. The “d5” designation indicates that the compound is deuterated, meaning that five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and provide unique properties for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-2-Phenylglycine cephalexinate-d5 typically involves the following steps:
Preparation of D-(-)-2-Phenylglycine: This can be synthesized through the Strecker synthesis, which involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
Deuteration: The hydrogen atoms in D-(-)-2-Phenylglycine are replaced with deuterium using deuterated reagents.
Coupling with Cephalexin: The deuterated D-(-)-2-Phenylglycine is then coupled with cephalexin through an amide bond formation reaction, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of D-(-)-2-Phenylglycine and its deuteration.
Purification: High-performance liquid chromatography (HPLC) is used to purify the intermediate and final products.
Quality Control: Rigorous testing to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
D-(-)-2-Phenylglycine cephalexinate-d5 can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylglyoxylic acid.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The deuterium atoms can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the replacement of deuterium with hydrogen.
Major Products
Oxidation: Phenylglyoxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Non-deuterated analogs of the compound.
Wissenschaftliche Forschungsanwendungen
D-(-)-2-Phenylglycine cephalexinate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential as a more stable and effective antibiotic due to the presence of deuterium.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of D-(-)-2-Phenylglycine cephalexinate-d5 involves:
Inhibition of Bacterial Cell Wall Synthesis: The cephalexin component inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
Enhanced Stability: The deuterium atoms provide increased resistance to metabolic degradation, leading to prolonged activity.
Molecular Targets: The primary targets are the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-(-)-2-Phenylglycine: The non-deuterated form of the compound.
Cephalexin: The parent antibiotic without the D-(-)-2-Phenylglycine moiety.
Deuterated Antibiotics: Other antibiotics that have been deuterated for enhanced stability.
Uniqueness
D-(-)-2-Phenylglycine cephalexinate-d5 is unique due to its combination of a deuterated amino acid with an antibiotic, providing both enhanced stability and antibacterial activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H24N4O5S |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
2-[[(6R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carbonyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(27-20(29)16(25)14-8-4-2-5-9-14)22(31)28(23)19(13)21(30)26-17(24(32)33)15-10-6-3-7-11-15/h2-12,16-19,23H,25H2,1H3,(H,26,30)(H,27,29)(H,32,33)/t16-,17?,18?,19?,23-/m1/s1/i3D,6D,7D,10D,11D |
InChI-Schlüssel |
CWJGISLUQBVHBI-FDSYUDBOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)NC(=O)C2C(=CS[C@H]3N2C(=O)C3NC(=O)[C@@H](C4=CC=CC=C4)N)C)[2H])[2H] |
Kanonische SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


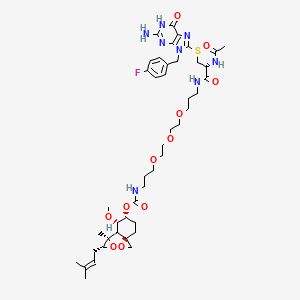

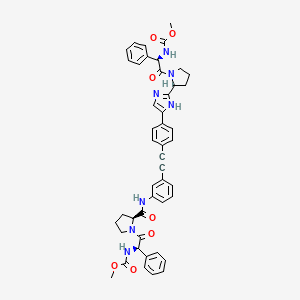

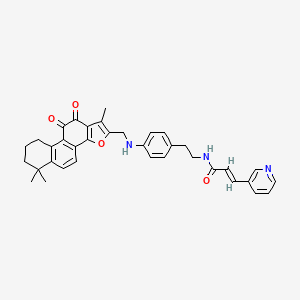
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)

